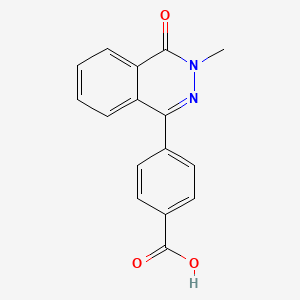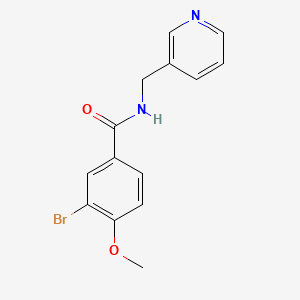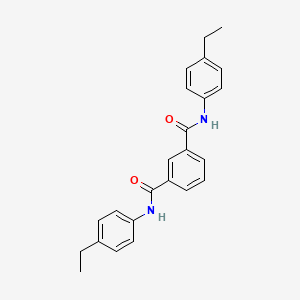![molecular formula C18H19NO B5809982 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, also known as MMBA, is a synthetic compound that belongs to the class of chalcones. MMBA has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways such as the PI3K/Akt and NF-κB pathways. 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and hypoglycemic properties. 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has also been shown to have antioxidant effects by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Future Directions
There are several future directions for research on 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, including its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one and to identify its molecular targets. Additionally, more research is needed to evaluate the safety and toxicity of 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one in vivo and in clinical trials. Finally, the synthesis of 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Conclusion
In conclusion, 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is a synthetic compound with potential applications in the fields of medicine and pharmacology. 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been extensively studied for its anti-cancer, anti-inflammatory, and hypoglycemic properties, and its mechanism of action is thought to involve the inhibition of various signaling pathways. Although 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has several advantages for lab experiments, such as its high purity and stability, its low solubility in water can be a limitation. Future research on 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one could lead to the development of more effective therapeutic agents for the treatment of various diseases.
Synthesis Methods
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, 4-methylbenzaldehyde and 2-methylacetophenone are used as starting materials, which are then treated with a base such as sodium hydroxide. This reaction results in the formation of 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, which can be purified using various techniques such as recrystallization.
Scientific Research Applications
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Several studies have shown that 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been found to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
properties
IUPAC Name |
(E)-3-(2-methylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-8-10-16(11-9-13)18(20)12-15(3)19-17-7-5-4-6-14(17)2/h4-12,19H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGZGTYEMJDOS-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methylanilino)-1-(4-methylphenyl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)




![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)